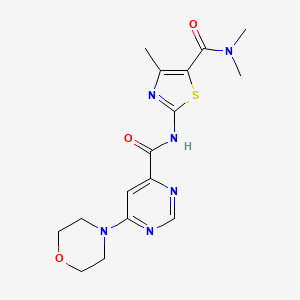
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a morpholinopyrimidine moiety, and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product .
化学反应分析
Types of Reactions
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学研究应用
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide has several scientific research applications, including:
作用机制
The mechanism of action of N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and morpholinopyrimidine-containing molecules. Examples include:
Thiazole derivatives: Compounds with a thiazole ring, such as thiazole-4-carboxamide and thiazole-5-carboxamide.
Morpholinopyrimidine derivatives: Compounds with a morpholinopyrimidine moiety, such as morpholinopyrimidine-4-carboxamide.
Uniqueness
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features.
生物活性
N,N,4-trimethyl-2-(6-morpholinopyrimidine-4-carboxamido)thiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring fused with a morpholinopyrimidine moiety, which contributes to its biological properties. The IUPAC name reflects its complex structure, which is essential for its interaction with biological targets.
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. Notably, it has been observed to inhibit the activity of PRMT5 (protein arginine methyltransferase 5), which plays a significant role in tumorigenesis by regulating gene expression and cellular signaling pathways.
Antitumor Activity
This compound has shown promising antitumor activity in various preclinical studies. The compound's efficacy was evaluated in several cancer cell lines, demonstrating significant reductions in cell viability.
Inhibition of PRMT5
The compound has been identified as a selective inhibitor of PRMT5, leading to decreased dimethylation of target proteins involved in tumor growth and survival. This inhibition correlates with reduced proliferation rates in various tumor models.
Case Studies
- Study on Melanoma Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among A375 melanoma cells, with an IC50 value of 0.5 µM. The mechanism was linked to the disruption of microtubule dynamics, essential for mitosis .
- Prostate Cancer Research : In LNCaP prostate cancer cells, the compound induced apoptosis characterized by increased caspase activity and mitochondrial membrane potential changes. The IC50 was determined to be 0.7 µM, indicating potent activity against this cancer type .
- In Vivo Efficacy : In xenograft models involving non-small cell lung cancer (NSCLC), administration of the compound led to a significant reduction in tumor size compared to control groups, with sustained effects observed post-treatment .
属性
IUPAC Name |
N,N,4-trimethyl-2-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-10-13(15(24)21(2)3)26-16(19-10)20-14(23)11-8-12(18-9-17-11)22-4-6-25-7-5-22/h8-9H,4-7H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCVTHHQMZJAPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














